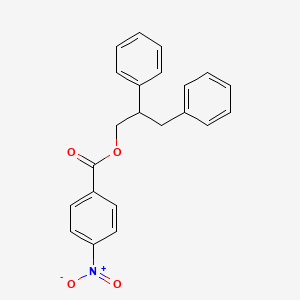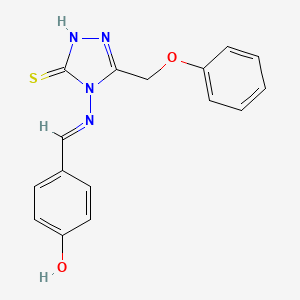![molecular formula C14H9Cl3N2O4 B11968269 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene CAS No. 2971-23-5](/img/structure/B11968269.png)
1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene is an organic compound with the molecular formula C14H9Cl3N2O4 and a molecular weight of 375.598 g/mol . This compound is characterized by the presence of nitro groups and trichloromethyl groups attached to a benzene ring, making it a unique and complex molecule.
Métodos De Preparación
The synthesis of 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:
Trichloromethylation: The addition of trichloromethyl groups through a Friedel-Crafts alkylation reaction using trichloromethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethyl groups may also play a role in modulating the compound’s activity .
Comparación Con Compuestos Similares
1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene can be compared with similar compounds such as:
- 1-Nitro-3-[2,2,2-trichloro-1-(3-nitrophenyl)ethyl]benzene
- 1-Methyl-2-nitro-4-[2,2,2-trichloro-1-(4-methyl-3-nitrophenyl)ethyl]benzene
- 1-Chloro-2-nitro-4-[2,2,2-trichloro-1-(4-chloro-3-nitrophenyl)ethyl]benzene
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring, which can significantly influence their chemical and biological properties.
Propiedades
Número CAS |
2971-23-5 |
|---|---|
Fórmula molecular |
C14H9Cl3N2O4 |
Peso molecular |
375.6 g/mol |
Nombre IUPAC |
1-nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl3N2O4/c15-14(16,17)13(9-1-5-11(6-2-9)18(20)21)10-3-7-12(8-4-10)19(22)23/h1-8,13H |
Clave InChI |
LJRFNQXPBYFIKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(Cl)(Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11968190.png)
![4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11968211.png)



![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11968231.png)
![(1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11968233.png)

![2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11968262.png)




![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968296.png)
